Cas no 590417-81-5 (1-(3-fluoro-4-methoxyphenyl)ethan-1-ol)

1-(3-fluoro-4-methoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 3-fluoro-4-methoxy-alpha-methyl- (9CI)
- 1-(3-Fluoro-4-methoxyphenyl)ethanol
- 1-(3-fluoro-4-methoxyphenyl)ethan-1-ol
- AKOS022272145
- MFCD08442708
- SB84647
- DTXSID10585414
- 3-Fluoro-4-methoxy-alpha-Methylbenzenemethanol
- CS-0243126
- EN300-25962
- AS-44086
- Z220335558
- SCHEMBL3881774
- 590417-81-5
- AKOS000125721
- J-512490
-
- MDL: MFCD08442708
- Inchi: InChI=1S/C9H11FO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6,11H,1-2H3
- InChI Key: ODTUZRZUBPCXPW-UHFFFAOYSA-N
- SMILES: CC(C1=CC(=C(C=C1)OC)F)O
Computed Properties
- Exact Mass: 170.07430775g/mol
- Monoisotopic Mass: 170.07430775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46000
- LogP: 1.88760
1-(3-fluoro-4-methoxyphenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25962-5.0g |
1-(3-fluoro-4-methoxyphenyl)ethan-1-ol |
590417-81-5 | 95.0% | 5.0g |
$493.0 | 2025-02-20 | |
Enamine | EN300-25962-2.5g |
1-(3-fluoro-4-methoxyphenyl)ethan-1-ol |
590417-81-5 | 95.0% | 2.5g |
$332.0 | 2025-02-20 | |
abcr | AB315377-1 g |
1-(3-Fluoro-4-methoxyphenyl)ethanol; 95% |
590417-81-5 | 1g |
€414.00 | 2023-06-21 | ||
Enamine | EN300-25962-0.05g |
1-(3-fluoro-4-methoxyphenyl)ethan-1-ol |
590417-81-5 | 95.0% | 0.05g |
$29.0 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-332583-250 mg |
1-(3-fluoro-4-methoxyphenyl)ethanol, |
590417-81-5 | 250MG |
¥1,414.00 | 2023-07-11 | ||
Enamine | EN300-25962-0.25g |
1-(3-fluoro-4-methoxyphenyl)ethan-1-ol |
590417-81-5 | 95.0% | 0.25g |
$61.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313796-100mg |
1-(3-Fluoro-4-methoxyphenyl)ethan-1-ol |
590417-81-5 | 97% | 100mg |
¥201.00 | 2024-05-07 | |
A2B Chem LLC | AG69355-2.5g |
Benzenemethanol, 3-fluoro-4-methoxy-alpha-methyl- (9CI) |
590417-81-5 | 95% | 2.5g |
$461.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313796-5g |
1-(3-Fluoro-4-methoxyphenyl)ethan-1-ol |
590417-81-5 | 97% | 5g |
¥6934.00 | 2024-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTW090-100mg |
1-(3-fluoro-4-methoxyphenyl)ethan-1-ol |
590417-81-5 | 95% | 100mg |
¥166.0 | 2024-04-18 |
1-(3-fluoro-4-methoxyphenyl)ethan-1-ol Related Literature
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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3. Back matter
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
Additional information on 1-(3-fluoro-4-methoxyphenyl)ethan-1-ol
Introduction to 1-(3-fluoro-4-methoxyphenyl)ethan-1-ol (CAS No. 590417-81-5)
1-(3-fluoro-4-methoxyphenyl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 590417-81-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a fluoro-substituted aromatic ring and a methoxy group, has garnered attention due to its structural versatility and potential biological activities. The presence of a fluorine atom at the 3-position of the phenyl ring enhances its metabolic stability and binding affinity, making it a valuable scaffold in drug design.
The compound belongs to the class of phenolic alcohols, which are widely studied for their pharmacological properties. The fluoro and methoxy substituents play crucial roles in modulating the electronic and steric properties of the molecule, influencing its interactions with biological targets. Recent advancements in computational chemistry have highlighted the importance of such substituents in optimizing drug-like properties, including solubility, permeability, and binding affinity.
In the context of modern drug discovery, 1-(3-fluoro-4-methoxyphenyl)ethan-1-ol has been explored as a potential intermediate in the synthesis of novel therapeutic agents. Its structural motif is reminiscent of several bioactive molecules that have shown promise in preclinical studies. For instance, analogs containing fluoro-substituted aromatic rings have demonstrated efficacy in treating neurological disorders, cancer, and infectious diseases. The methoxy group further contributes to the molecule's pharmacological profile by enhancing its lipophilicity and improving membrane permeability.
Recent research has focused on leveraging fluorine chemistry to develop more potent and selective drug candidates. The fluorine atom's ability to participate in weak interactions, such as halogen bonds, has been exploited to improve binding affinities to biological targets. In particular, 1-(3-fluoro-4-methoxyphenyl)ethan-1-ol has been investigated for its potential role in developing kinase inhibitors, which are critical in cancer therapy. Kinase enzymes are often overexpressed in tumor cells and play a pivotal role in cell signaling pathways. By designing molecules that specifically inhibit these kinases, researchers aim to develop targeted therapies with reduced side effects.
The synthesis of 1-(3-fluoro-4-methoxyphenyl)ethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired aromatic core efficiently. The introduction of the fluoro and methoxy groups is typically achieved through nucleophilic aromatic substitution or metal-catalyzed fluorination techniques. These synthetic strategies ensure high yields and purity, which are essential for subsequent pharmacological evaluation.
Once synthesized, 1-(3-fluoro-4-methoxyphenyl)ethan-1-ol undergoes rigorous testing to assess its biological activity. In vitro assays are performed to evaluate its interaction with various biological targets, including enzymes and receptors. High-throughput screening (HTS) techniques have been instrumental in identifying lead compounds with promising pharmacological profiles. Additionally, computational modeling is used to predict binding modes and optimize molecular interactions.
The compound's potential applications extend beyond oncology. Studies suggest that it may exhibit antimicrobial properties due to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways. The fluoro-substituent's electron-withdrawing nature can enhance reactivity at key sites within biological targets, leading to improved therapeutic efficacy. Furthermore, the methoxy group's hydrophobicity aids in membrane penetration, ensuring better bioavailability.
As research progresses, the integration of machine learning and artificial intelligence into drug discovery is accelerating the identification of novel bioactive molecules like 1-(3-fluoro-4-methoxyphenyl)ethan-1-ol. These technologies enable rapid virtual screening of vast chemical libraries, identifying promising candidates for further investigation. The combination of experimental validation with computational predictions provides a powerful framework for developing next-generation therapeutics.
The future prospects of 1-(3-fluoro-4-methoxyphenyl)ethan-1-ol are promising, with ongoing studies exploring its role in multifaceted therapeutic areas. Its unique structural features make it a versatile building block for designing molecules with tailored properties. As our understanding of molecular interactions deepens, compounds like this one are poised to play a crucial role in addressing unmet medical needs.
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